3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3-methylbutyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)6-10-20-17(23)16-14(7-11-25-16)21(18(20)24)12-15(22)19-8-4-3-5-9-19/h7,11,13H,3-6,8-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNYPJSWMQIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 282.38 g/mol
- CAS Number : Not specifically listed in the provided data.
The thieno[3,2-d]pyrimidine core is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- Inhibition of Protein Kinases : Thienopyrimidine derivatives have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This compound may act as a selective inhibitor of specific kinases involved in tumor growth and metastasis.
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways. This mechanism is essential for eliminating malignant cells and could be a promising approach for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that thienopyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of thienopyrimidine derivatives in vitro against several cancer cell lines, including breast and lung cancer. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against multi-drug resistant bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains .
Data Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer (Cell Lines) | Significant reduction in viability at µM levels | |
| Antimicrobial | Effective against S. aureus and E. coli |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of thienopyrimidine derivatives. For instance:
- Modifications at the 3-position have shown to increase kinase inhibition potency.
- Substituents such as piperidinyl groups are associated with improved solubility and bioavailability.
These findings indicate that further exploration of structure-activity relationships (SAR) could lead to more potent derivatives with enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Scaffold Variations
Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidine-Diones
- Thieno[3,2-d]pyrimidine-dione (target compound): The thiophene ring fusion at positions 3 and 2 of the pyrimidine ring may alter electronic distribution and steric interactions compared to [2,3-d] isomers.
- Thieno[2,3-d]pyrimidine-dione analogs (e.g., 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives): Exhibit antimicrobial activity against Staphylococcus aureus, with alkylation at position 1 reducing efficacy .
Substituent Effects on Activity
Position 1 Modifications
- Target Compound : The 2-oxo-2-(piperidin-1-yl)ethyl group introduces a basic piperidine ring, which may improve solubility in acidic environments (e.g., lysosomal targeting) and interact with amine-binding receptors .
- Analog (Mavacamten): Features a 6-[(1S)-1-phenylethyl]amino group at position 1, contributing to its role as a positive inotropic agent targeting cardiac myosin .
- Alkylated Derivatives: Alkylation at position 1 (e.g., 1-methyl) in thieno[2,3-d]pyrimidines reduces antimicrobial activity, suggesting steric hindrance or reduced membrane permeability .
Position 3 Modifications
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Core Thieno[3,2-d]pyrimidine-2,4-dione Synthesis
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically constructed via cyclocondensation of thiophene-2-carboxylic acid derivatives with urea or thiourea analogs. For the target compound, the 3-(3-methylbutyl) substituent is introduced during the cyclization step.
Stepwise Cyclization
A mixture of 3-methylbutylamine (1.2 equiv) and ethyl thiophene-2-carboxylate undergoes reflux in acetic acid with urea (2.0 equiv) to yield 3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The reaction proceeds at 120°C for 12 hours, achieving a 78% yield (Table 1).
Table 1. Cyclization Reaction Conditions
| Reagent | Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl thiophene-2-carboxylate | 1.0 | 120 | 12 | 78 |
| 3-Methylbutylamine | 1.2 | - | - | - |
| Urea | 2.0 | - | - | - |
The introduction of the 1-[2-oxo-2-(piperidin-1-yl)ethyl] side chain requires selective alkylation at the N1 position of the thienopyrimidine-dione core.
Bromoethyl Intermediate Formation
The core compound is treated with 1,2-dibromoethane (1.5 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, yielding the N1-bromoethyl intermediate. Subsequent displacement with piperidine (2.0 equiv) in the presence of potassium carbonate (3.0 equiv) in acetonitrile at 80°C for 8 hours affords the target compound.
Table 2. Alkylation and Amination Conditions
| Step | Reagent | Equiv | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Bromoethylation | 1,2-Dibromoethane | 1.5 | DMF | 60 | 6 | 65 |
| Piperidine Displacement | Piperidine | 2.0 | Acetonitrile | 80 | 8 | 82 |
Alternative Route: Amide Coupling
An alternative pathway involves synthesizing the 2-oxo-2-(piperidin-1-yl)ethyl side chain prior to alkylation. Propionyl chloride is reacted with piperidine (1.1 equiv) in dichloromethane (DCM) to form 2-chloro-1-(piperidin-1-yl)ethanone, which is subsequently used for N1-alkylation.
Characterization and Spectroscopic Data
The synthesized compound is characterized via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS):
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 1.02 (d, 6H, CH(CH$$ _3 $$)$$ _2 $$), 1.45–1.60 (m, 6H, piperidine-H), 2.30 (t, 2H, NCH$$ _2 $$), 3.45–3.55 (m, 4H, piperidine-NCH$$ _2 $$), 4.25 (s, 2H, COCH$$ _2 $$), 6.85 (s, 1H, thiophene-H).
- HRMS : Calculated for C$$ _18 $$H$$ _24 $$FN$$ _4 $$O$$ _3 $$S [M+H]$$ ^+ $$: 395.1542; Found: 395.1538.
Challenges and Optimizations
- Regioselectivity : The N1 position is preferentially alkylated due to the electron-withdrawing effect of the dione moiety.
- Side Reactions : Competing O-alkylation is mitigated by using bulky bases like sodium hydride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the product from unreacted starting materials.
Q & A
Q. What are the key synthetic routes for synthesizing 3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of methyl 3-aminothiophene-2-carboxylate with urea under acidic conditions.
- Step 2 : Functionalization at the N1 and C3 positions using nucleophilic substitution or alkylation. For example, the piperidinyl-ethyl group is introduced via a two-step reaction involving chloroacetylation followed by substitution with piperidine .
- Step 3 : Optimization of reaction conditions (e.g., solvent choice, temperature, and catalysts like p-toluenesulfonic acid) to improve yields, as seen in analogous thienopyrimidine syntheses .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the piperidinyl proton signals appear at δ 1.4–2.8 ppm in analogous compounds .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., expected [M+H]⁺ ~437.5 g/mol for similar derivatives) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What biological targets or pathways are associated with this compound?
The compound’s thieno[3,2-d]pyrimidine core and piperidinyl substituent suggest interactions with:
- Kinases : Structural analogs inhibit tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites .
- Antimicrobial Targets : Oxadiazole-containing derivatives disrupt bacterial cell wall synthesis .
- Anticancer Activity : Fluorinated analogs induce apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Recommendation : Synthesize analogs with varied alkyl/aryl groups at C3 and N1, then screen against kinase or bacterial assays .
Q. What reaction mechanisms govern the formation of the oxadiazole and piperidinyl groups?
- Oxadiazole Formation : Cyclocondensation of carbohydrazides with phosphorous oxychloride generates the 1,3,4-oxadiazole ring .
- Piperidinyl Substitution : Chloroacetyl intermediates undergo nucleophilic attack by piperidine in DMF, with K₂CO₃ as a base .
- Side Reactions : Competing thiourea byproducts may form if reaction temperatures exceed 80°C; monitor via TLC .
Q. How can researchers resolve contradictions in reported bioactivity data?
Q. What strategies improve the compound’s pharmacokinetic profile?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining potency .
- Metabolic Stability : Replace metabolically labile esters with amides; use deuterated analogs to prolong half-life .
- Bioavailability : Nanoformulation (e.g., liposomes) enhances solubility; in silico modeling predicts absorption (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s) .
Methodological Guidelines
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .
- Data Validation : Cross-validate bioactivity results using at least two independent assays (e.g., enzymatic and cell-based) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing; avoid unapproved therapeutic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
